Bullvalene

Description

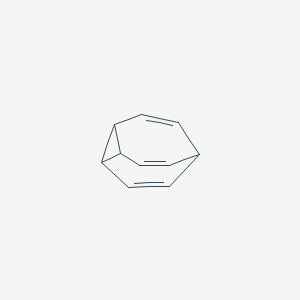

Structure

3D Structure

Properties

CAS No. |

1005-51-2 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

tricyclo[3.3.2.02,8]deca-3,6,9-triene |

InChI |

InChI=1S/C10H10/c1-4-8-9-5-2-7(1)3-6-10(8)9/h1-10H |

InChI Key |

UKFBVTJTKMSPMI-UHFFFAOYSA-N |

SMILES |

C1=CC2C3C2C=CC1C=C3 |

Canonical SMILES |

C1=CC2C3C2C=CC1C=C3 |

Other CAS No. |

1005-51-2 |

Synonyms |

ullvalene tricyclo(3.3.2.02,8)deca-3,6,9-triene |

Origin of Product |

United States |

Foundational & Exploratory

The Fluxional Life of Bullvalene: A Technical Guide to its Discovery, Prediction, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullvalene, a hydrocarbon with the formula C₁₀H₁₀, stands as a landmark molecule in the field of organic chemistry. Its discovery was a triumph of theoretical prediction, and its unique structural dynamism continues to fascinate and inspire chemists. This technical guide provides an in-depth exploration of the history of this compound's prediction and discovery, a detailed overview of its synthesis, and a summary of the key experimental data that underpin our understanding of this remarkable fluxional molecule. This compound's ability to exist as over 1.2 million rapidly interconverting valence tautomers through a continuous series of Cope rearrangements makes it a captivating subject of study and a potential scaffold for the development of novel materials and therapeutics.[1]

The Prediction and Discovery of a Molecular Shapeshifter

The story of this compound is a compelling example of how theoretical insight can precede experimental realization. In 1963, William von Eggers Doering and his graduate student, W. R. Roth, postulated the existence of a C₁₀H₁₀ hydrocarbon that would exhibit unprecedented molecular motion.[1] Their prediction was rooted in the principles of the Cope rearrangement, a[2][2]-sigmatropic rearrangement of 1,5-dienes. They envisioned a molecule with a unique topology that would allow for a continuous and degenerate Cope rearrangement, leading to a structure where every carbon and hydrogen atom would be chemically equivalent on the NMR timescale at room temperature.[1]

The name "this compound" itself has a colorful origin, coined in 1961 by two of Doering's graduate students at Yale, Maitland Jones Jr. and Ron Magid. The name is a nod to Doering's nickname, "Bull," and was chosen to rhyme with "fulvalene," another molecule of interest to the research group at the time.

Just months after Doering and Roth's theoretical paper was published, Gerhard Schröder at the University of Karlsruhe in Germany reported the first successful synthesis of this compound.[3] This rapid experimental confirmation of a bold theoretical prediction marked a significant moment in the history of physical organic chemistry.

The Degenerate Cope Rearrangement: The Heart of this compound's Fluxionality

The extraordinary property of this compound lies in its ability to undergo a rapid and reversible degenerate Cope rearrangement. This pericyclic reaction involves the reorganization of six electrons over a six-atom framework, leading to the formation and breaking of carbon-carbon bonds. In the case of this compound, this rearrangement occurs with a remarkably low activation energy, allowing for the rapid interconversion of its 1,209,600 possible valence tautomers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Comparison of Selected Synthetic Routes to this compound

| Synthetic Route | Key Reagents | Number of Steps | Overall Yield (%) | Reference |

| Schröder's Synthesis (1963) | Cyclooctatetraene | 2 | ~6 | [3] |

| Doering and Roth's Synthesis (1966) | cis-9,10-Dihydronaphthalene | 1 | Not specified | |

| Jones and Scott's Synthesis (1970) | Bicyclo[4.2.2]deca-2,4,7,9-tetraene | Multi-step | ~64 (final step) | |

| Gold-Catalyzed Synthesis (Echavarren, 2016) | 7-Ethynyl-1,3,5-cycloheptatriene, Gold(I) catalyst | 5 | ~10 | [4] |

Table 2: Low-Temperature NMR Spectroscopic Data for this compound

At room temperature, the ¹H and ¹³C NMR spectra of this compound each show a single broad singlet due to the rapid Cope rearrangement. However, at low temperatures, the rearrangement slows down, and distinct signals for the different protons and carbons can be observed.

| Nucleus | Chemical Shift (δ, ppm) at -85 °C (in CS₂) | Assignment |

| ¹H | ~5.8 | Olefinic protons |

| ¹H | ~2.1 | Allylic protons |

| ¹³C | ~128 | Olefinic carbons |

| ¹³C | ~31 | Allylic carbons |

| ¹³C | ~21 | Bridgehead carbon |

Note: The exact chemical shifts can vary slightly depending on the solvent and temperature.

Table 3: Activation Energy for the Degenerate Cope Rearrangement of this compound

The activation energy (Ea) for the Cope rearrangement in this compound has been determined by various experimental and theoretical methods.

| Method | Activation Energy (kcal/mol) | Reference |

| Dynamic NMR Spectroscopy | 12.8 - 13.3 | |

| Computational (DFT) | ~11.7 | |

| Computational (ab initio) | ~12.5 |

Experimental Protocols

This section provides a general overview of the experimental methodologies for the key syntheses of this compound. For detailed, step-by-step procedures, the original publications should be consulted.

Schröder's Synthesis of this compound (1963)

The first synthesis of this compound was achieved through the photochemical rearrangement of a cyclooctatetraene dimer.

Step 1: Dimerization of Cyclooctatetraene Cyclooctatetraene is heated to induce a [4+2] cycloaddition, forming a mixture of dimers.

Step 2: Photochemical Rearrangement The dimer mixture is then subjected to ultraviolet irradiation in a suitable solvent (e.g., acetone). This photochemical reaction leads to the extrusion of a molecule of benzene and the formation of this compound. The product is then purified by chromatography.

von Eggers Doering's Synthesis of this compound (1966)

This synthesis proceeds via the photochemical rearrangement of cis-9,10-dihydronaphthalene.

Procedure: A solution of cis-9,10-dihydronaphthalene in an inert solvent is irradiated with a high-pressure mercury lamp. The reaction mixture is then concentrated, and this compound is isolated and purified, typically by crystallization or chromatography.

Logical Relationships and Historical Timeline

The discovery of this compound was a result of the interplay between theoretical prediction and experimental verification.

Conclusion

The story of this compound is a testament to the power of predictive theory in chemical science. From its conception as a "fluxional" molecule to its eventual synthesis and characterization, this compound has challenged and expanded our understanding of chemical bonding and molecular dynamics. The synthetic routes developed over the years have not only made this fascinating molecule more accessible but have also paved the way for the creation of substituted bullvalenes with tailored properties. For researchers in drug development and materials science, the unique, dynamic scaffold of this compound offers exciting opportunities for the design of novel molecules with adaptive and responsive behaviors. The in-depth technical information provided in this guide serves as a valuable resource for those seeking to explore the rich chemistry of this exceptional molecule.

References

The Fluxional Dance of Bullvalene: A Deep Dive into the Degenerate Cope Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Bullvalene, a seemingly simple hydrocarbon with the formula C₁₀H₁₀, stands as a cornerstone in the study of dynamic molecular structures. Its fame arises from a continuous, rapid, and reversible intramolecular rearrangement known as the degenerate Cope rearrangement. This process leads to a molecule in constant flux, where every carbon and hydrogen atom is chemically equivalent on the NMR timescale at room temperature. This technical guide provides an in-depth exploration of the mechanism of this fascinating transformation, detailing the energetic landscape, the intricate electronic steps, and the experimental and computational methodologies employed to unravel its secrets.

The Energetic Landscape of a Shapeshifter

The degenerate Cope rearrangement in this compound is characterized by a remarkably low activation barrier, allowing for its rapid interconversion. A wealth of experimental and computational studies have sought to quantify the energetics of this process. The data presented below summarizes key thermodynamic parameters, offering a comparative overview of different methodologies.

| Parameter | Method/Level of Theory | Value (kJ/mol) | Value (kcal/mol) | Reference(s) |

| Activation Energy (Ea) | Gas-phase NMR | 53.6 ± 0.4 | 12.8 ± 0.1 | [1] |

| Spin-echo NMR (in tetrachloroethylene) | 53.6 ± 0.4 | 12.8 ± 0.1 | [1] | |

| CBS-QB3 | ~49 | ~11.7 | [2][3] | |

| CBS-APNO | ~49 | ~11.7 | [2][3] | |

| B3LYP/6-31G(d) | 52.3 | 12.5 | [2] | |

| AM1 | 100.4 - 136.0 | 24.0 - 32.5 | [1][4] | |

| Enthalpy of Activation (ΔH‡) | CBS-QB3 | 47.1 | 11.3 | [2] |

| Free Energy of Activation (ΔG‡) | Gas-phase NMR | 54.8 ± 0.8 | 13.1 ± 0.2 | [2] |

The Mechanism: A Step-by-Step Electronic Reorganization

The degenerate Cope rearrangement of this compound is a[4][4]-sigmatropic rearrangement that proceeds through a highly symmetric, bishomoaromatic transition state. This process involves the concerted breaking of one carbon-carbon bond and the formation of another, leading to a molecule that is structurally identical to the starting material, hence the term "degenerate."

The mechanism can be visualized as a fluxional process where the cyclopropane ring appears to "roll" across the surface of the molecule. Quantum mechanical calculations have elucidated a four-step sequence for the electron density rearrangement:

-

Homolytic Rupture of the C1-C7 Bond: This initial step involves the breaking of a single bond within the cyclopropane ring, leading to the formation of two pseudoradical centers on the C1 and C7 atoms.

-

Destruction of Pseudoradical Centers: The newly formed pseudoradical centers are transient and quickly reorganize.

-

Formation of New Pseudoradical Centers: Simultaneously, new pseudoradical centers emerge on the C3 and C5 atoms.

-

C-C Bond Formation: The final step involves the coupling of the pseudoradical centers on C3 and C5 to form a new carbon-carbon bond, completing the rearrangement.[2][3]

This entire process occurs in an asynchronous manner, meaning the bond breaking and bond forming events are not perfectly simultaneous.[2][3]

Below is a diagram illustrating the key structures in the degenerate Cope rearrangement of this compound.

Caption: Energy profile of the degenerate Cope rearrangement in this compound.

Experimental and Computational Protocols

The elucidation of the mechanism and energetics of the this compound rearrangement has been a triumph of both experimental and theoretical chemistry.

Experimental Protocol: Variable Temperature NMR Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the primary experimental technique used to study the fluxional behavior of this compound.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., tetrachloroethylene, CDCl₃). The concentration is typically in the range of 0.1-0.5 M.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is required.

-

Procedure:

-

The ¹H NMR spectrum is recorded at a high temperature (e.g., 100 °C), where the Cope rearrangement is rapid on the NMR timescale. This results in a single, sharp peak, as all protons are chemically equivalent.[5]

-

The temperature is gradually lowered. As the rate of the rearrangement slows, the NMR signals broaden.

-

At a specific temperature, known as the coalescence temperature, the individual signals for the different types of protons begin to merge into a broad hump. The rate constant for the rearrangement at this temperature can be calculated from the separation of the signals at the slow-exchange limit.

-

At very low temperatures (e.g., -15 °C), the rearrangement is slow enough that distinct signals for the vinylic, allylic, and cyclopropyl protons can be observed.[5]

-

-

Data Analysis: By analyzing the line shapes of the NMR spectra at different temperatures, the rate constants for the rearrangement can be determined. An Eyring plot (ln(k/T) vs. 1/T) is then used to extract the activation parameters (ΔH‡ and ΔS‡).

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in providing a detailed picture of the transition state and the reaction pathway.

-

Software: Gaussian, Spartan, or other quantum chemistry software packages are commonly used.

-

Methodology:

-

Geometry Optimization: The ground state geometry of this compound (C₃ᵥ symmetry) is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[2]

-

Transition State Search: A transition state search is performed to locate the bishomoaromatic transition state (C₂ᵥ symmetry). This is often initiated from a guess structure that is midway between the reactant and product. Techniques like the synchronous transit-guided quasi-Newton (STQN) method can be employed.

-

Frequency Calculation: A frequency calculation is performed on the optimized ground state and transition state structures. The ground state should have all real frequencies, while the transition state should have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., CBS-QB3 or CBS-APNO) to obtain more accurate energy barriers.[2][3]

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the reactant and product on the potential energy surface.

-

The workflow for a typical computational study is depicted below.

Caption: A typical computational workflow for studying the this compound rearrangement.

Conclusion

The degenerate Cope rearrangement in this compound is a testament to the dynamic nature of chemical bonds. Through a combination of sophisticated experimental techniques like variable temperature NMR and powerful computational methods, the intricate mechanism and energetics of this fluxional process have been unveiled. This deep understanding not only enriches our fundamental knowledge of chemical reactivity but also provides a framework for the design of novel molecular systems with dynamic and responsive properties, a concept of growing importance in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Theoretical perspectives on the Cope rearrangement in this compound systems | Semantic Scholar [semanticscholar.org]

- 5. Degenerate Cope [www2.chemistry.msu.edu]

The Dynamic World of Bullvalene: An In-depth Technical Guide to its Fluxional Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullvalene (C₁₀H₁₀) stands as a landmark molecule in the field of organic chemistry, captivating scientists with its unique "fluxional" structure.[1] Unlike molecules with a static arrangement of atoms, this compound exists as a dynamic equilibrium of over 1.2 million interconverting valence tautomers.[1][2][3] This remarkable property, driven by a continuous series of degenerate Cope rearrangements, renders all ten carbon and hydrogen atoms equivalent on the NMR timescale at elevated temperatures.[1][4] This technical guide provides a comprehensive overview of the principles governing this compound's fluxionality, the experimental and computational methods used to study it, and the quantitative data that defines its dynamic nature.

The Cope Rearrangement: The Engine of Fluxionality

The fluxional behavior of this compound is the result of a rapid and reversible[5][5]-sigmatropic reaction known as the Cope rearrangement.[1][6] This pericyclic reaction involves the reorganization of six electrons over a six-atom framework, leading to the formation and breaking of carbon-carbon single and double bonds. In this compound, the cage-like structure, composed of a cyclopropane ring and three cycloheptadiene rings, is perfectly primed for this transformation to occur with a low activation barrier.[1][7] At room temperature, these rearrangements are so rapid that they prevent the isolation of a single, static isomer.[8]

The molecule can be conceptualized as a cyclopropane platform with three vinyl arms joined at a methine group.[1] This arrangement facilitates the degenerate Cope rearrangement, where the molecule essentially rearranges into an identical version of itself, but with the atoms in different positions. This continuous process leads to the scrambling of all carbon and hydrogen positions, making them indistinguishable under many analytical conditions.[1][9]

Experimental and Computational Elucidation

The primary experimental technique for investigating the fluxional nature of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly variable-temperature NMR (VT-NMR).[1][4] Computational chemistry, employing methods like Density Functional Theory (DFT), provides deeper insights into the energetics and mechanism of the Cope rearrangement.[10][11]

Experimental Protocol: Variable-Temperature ¹H NMR Spectroscopy of this compound

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., deuterated chloroform or acetone-d₆). The concentration should be optimized for the specific NMR spectrometer being used.

-

Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature. This will typically show a single, broad resonance peak, indicating that the Cope rearrangements are occurring rapidly on the NMR timescale.[1]

-

Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the Cope rearrangement slows down. This is observed in the NMR spectrum as a broadening of the single peak, which eventually resolves into a complex pattern of distinct signals corresponding to the now inequivalent protons of a "frozen" or static isomer.[1][4]

-

High-Temperature Analysis: The temperature of the NMR probe is increased above room temperature. As the temperature rises, the rate of the Cope rearrangement increases further. This results in the sharpening of the single resonance peak as the exchange rate becomes much faster than the NMR timescale.[4][12]

-

Data Analysis: The coalescence temperature (the temperature at which the distinct signals merge into a single broad peak) can be used to calculate the activation energy of the Cope rearrangement.

Quantitative Data

The study of this compound's fluxionality has yielded precise quantitative data that characterizes its dynamic behavior.

| Parameter | Value | Experimental/Computational Method | Reference(s) |

| Activation Energy (Ea) | ~49 kJ mol⁻¹ | Quantum Mechanical Calculations | [10][11] |

| ¹H NMR Chemical Shift (High Temp.) | 5.76 ppm (rounded peak at room temp) | ¹H NMR Spectroscopy | [1] |

| ¹H NMR Chemical Shift (Low Temp.) | 4 distinct signals | ¹H NMR Spectroscopy | [1] |

| ¹³C NMR Chemical Shift (High Temp.) | Single peak | ¹³C NMR Spectroscopy | [2][10] |

| ¹³C NMR Chemical Shift (Low Temp.) | Separate signals | ¹³C NMR Spectroscopy | [2][10] |

| Number of Valence Tautomers | 1,209,600 (10!/3) | Theoretical Calculation | [1][2][3] |

Calculated Bond Lengths (Å) for the Cope Rearrangement

| Bond | Ground State (C₃ᵥ) | Transition State (C₂ᵥ) | Computational Method |

| C1-C7 | 1.565 | 2.133 | B3LYP/6-311G(d,p) |

| C3-C5 | 2.585 | 1.565 | B3LYP/6-311G(d,p) |

| C1-C2 | 1.522 | 1.511 | B3LYP/6-311G(d,p) |

| C2-C3 | 1.341 | 1.411 | B3LYP/6-311G(d,p) |

Data sourced from Khojandi et al. (2020)[10]

Visualizing the Fluxionality

The following diagrams, generated using the DOT language, illustrate the key concepts of this compound's dynamic structure.

Caption: The degenerate Cope rearrangement in this compound proceeds through a bishomoaromatic transition state.

Caption: A simplified representation of the vast network of interconverting this compound isomers.

Caption: A typical workflow for the combined experimental and computational study of this compound.

Conclusion and Future Directions

This compound remains a cornerstone for understanding dynamic covalent chemistry and fluxional molecules. The principles governing its behavior have implications for the design of molecular switches, dynamic materials, and novel therapeutic agents where conformational flexibility is a key design element.[5][13] Future research in this area may focus on harnessing the unique properties of substituted bullvalenes for applications in chemical sensing and the development of stimuli-responsive systems.[13] The continuous interplay between advanced spectroscopic techniques and high-level computational methods will undoubtedly continue to unravel the intricate details of this fascinating molecule and its derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound [drugfuture.com]

- 9. Degenerate Cope [www2.chemistry.msu.edu]

- 10. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. This compound [chemeurope.com]

- 13. Design, synthesis and development of shapeshifting organic molecules – Bode Research Group | ETH Zurich [bode.ethz.ch]

A Technical Guide to the Theoretical Basis of Bullvalene's Valence Tautomerism

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Archetype of Fluxional Molecules

Bullvalene (C₁₀H₁₀) is a remarkable hydrocarbon that holds a unique position in the study of molecular dynamics.[1][2] First synthesized in 1963 by G. Schröder, its structure consists of a cyclopropane ring fused with three cyclohepta-1,4-diene rings in a cage-like architecture.[1][2] What makes this compound extraordinary is not its static structure but its continuous, rapid intramolecular rearrangement. This phenomenon, known as valence tautomerism, involves the constant breaking and forming of covalent bonds, leading to a molecule that fluctuates between over a million identical structural isomers.[3][4]

This dynamic behavior, where a molecule explores numerous constitutional isomers through low-energy rearrangements, categorizes this compound as a quintessential "fluxional molecule".[2][5] The molecule is in a perpetual state of transformation, a property that has made it a cornerstone for understanding the fundamental concepts of valence tautomerism.[2] At room temperature, this interconversion is so rapid that on the NMR timescale, all ten carbon and ten hydrogen atoms appear to be chemically equivalent.[1][4] This guide provides an in-depth technical overview of the theoretical principles, computational analysis, and experimental evidence that form the basis of this compound's unique stereodynamics.

The Core Theoretical Concept: The Degenerate Cope Rearrangement

The theoretical foundation of this compound's fluxionality is the Cope rearrangement , a well-established[1][1]-sigmatropic rearrangement in organic chemistry.[6][7] In this compound, the molecular framework is perfectly arranged to facilitate a continuous series of these rearrangements.

A Cope rearrangement involves the reorganization of a 1,5-diene through a cyclic, six-electron transition state. In this compound, the structure contains multiple 1,5-diene subunits. A rearrangement across any of these subunits results in a molecule that is structurally identical to the original, a process termed a degenerate Cope rearrangement .[1][6] This constant, self-replicating process allows the molecule to transition between 1,209,600 possible valence tautomers.[2][4]

The sheer number of tautomers is a result of the molecule's C₃ᵥ symmetry. With ten distinguishable positions, the total number of permutations is 10!, which is then divided by the order of the rotational symmetry group (3), yielding 1,209,600 unique but degenerate isomers.[1][2]

Figure 1: The degenerate Cope rearrangement in this compound, proceeding through a cyclic transition state to yield an identical tautomer.

Quantum Mechanical Insights

Modern computational chemistry has provided profound insights into the mechanism and kinetics of this compound's tautomerism. Quantum mechanical calculations have been instrumental in characterizing the transition state and the energy profile of the rearrangement.

Studies employing high-accuracy methods such as Complete Basis Set (CBS-QB3 and CBS-APNO) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory have elucidated the process in detail.[8][9] These calculations confirm that the degenerate Cope rearrangement in this compound, which has C₃ᵥ symmetry in its ground state, proceeds through a bishomoaromatic transition structure with C₂ᵥ symmetry.[8][9]

The key findings from these theoretical studies are:

-

Energy Barrier: The activation energy for the rearrangement is calculated to be approximately 49 kJ/mol (11.7 kcal/mol).[8][9] This energy barrier is notably lower than that of many standard Cope rearrangements, a fact attributed to the high stabilization energy of the bishomoaromatic transition state where the allyl fragments interact favorably.[8][9]

-

Mechanism: The rearrangement is an asynchronous process. It begins with the homolytic rupture of a C-C bond in the cyclopropane ring, leading to the formation of two pseudoradical centers. This is followed by the formation of new pseudoradical centers and subsequent C-to-C coupling to form a new bond, completing the rearrangement.[8]

Figure 2: Potential energy profile for the degenerate Cope rearrangement of this compound.

Quantitative Data Summary

The theoretical and experimental investigation of this compound has yielded several key quantitative metrics that define its unique properties. These are summarized below for easy comparison.

| Parameter | Value | Method of Determination | Reference(s) |

| Chemical Formula | C₁₀H₁₀ | - | [1] |

| Molar Mass | 130.19 g/mol | Mass Spectrometry | [1] |

| Melting Point | 96 °C | Differential Scanning Calorimetry | [1] |

| Number of Tautomers | 1,209,600 | Combinatorics (10!/3) | [1][2][3] |

| Activation Energy (ΔG‡) | ~49 kJ/mol (~11.7 kcal/mol) | Quantum Mechanical Calculation | [8][9] |

| ¹H-NMR Signal (Room Temp) | 5.76 ppm (single averaged peak) | ¹H-NMR Spectroscopy | [1] |

| ¹H-NMR Signal (Low Temp) | 4 distinct signals | Low-Temperature ¹H-NMR | [1][4] |

Experimental Protocols and Validation

The theoretical model of this compound's fluxionality is strongly supported by robust experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Experiment: Variable-Temperature (VT) NMR Spectroscopy

VT-NMR is the most definitive experimental technique used to study the valence tautomerism of this compound. It directly observes the effect of the rapid rearrangement on the molecule's chemical environment at different temperatures.

Objective: To demonstrate the temperature-dependent rate of the Cope rearrangement by observing the coalescence and resolution of proton signals.

Methodology:

-

Sample Preparation: A solution of high-purity this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in a standard 5 mm NMR tube. The concentration is typically in the range of 10-20 mg/mL.

-

Room Temperature Spectrum: An initial ¹H-NMR spectrum is acquired at ambient temperature (e.g., 25 °C). At this temperature, the rapid tautomerization averages all proton environments, resulting in a single, sharp peak at approximately 5.76 ppm.[1]

-

Low-Temperature Analysis: The NMR probe temperature is gradually lowered. Spectra are acquired at several decrements (e.g., 10 °C intervals). As the temperature decreases, the rate of the Cope rearrangement slows. This is observed as a progressive broadening of the single NMR peak.[1]

-

Coalescence and Resolution: Below a certain temperature (the coalescence temperature), the peak broadens significantly and begins to resolve into multiple distinct signals.

-

Cryogenic Temperature Spectrum: At a sufficiently low temperature (e.g., -25 °C or below), the rearrangement is slow enough on the NMR timescale that the distinct protons of a single tautomer can be observed.[4] The spectrum resolves into four separate signals, consistent with the static C₃ᵥ structure of a single this compound isomer.[1]

Figure 3: Experimental workflow for the variable-temperature (VT) NMR analysis of this compound.

Synthesis of this compound

While numerous synthetic routes exist, a classical and historically significant method is the photochemical approach by Schröder.

Objective: To synthesize this compound from a dimer of cyclooctatetraene.

Methodology (Schröder, 1963):

-

Dimerization of Cyclooctatetraene (COT): Cyclooctatetraene is heated to 100 °C, inducing a thermal dimerization to form the precursor dimer.[2]

-

Photolysis: A solution of the COT dimer is subjected to UV irradiation.

-

Rearrangement and Elimination: The photochemical energy induces a rearrangement of the dimer's cage structure, leading to the expulsion of a stable benzene molecule.[2]

-

Isolation: The resulting product, this compound, is then isolated and purified from the reaction mixture, typically via chromatography or crystallization.

More contemporary and practical syntheses have since been developed, such as a cobalt-catalyzed [6+2] cycloaddition of cyclooctatetraene to alkynes, followed by a photochemical di-π-methane rearrangement, which allows for the creation of various substituted analogues.[10][11]

Conclusion and Outlook

The valence tautomerism of this compound is a textbook example of molecular dynamics, underpinned by the principles of pericyclic reactions and validated by extensive spectroscopic and computational evidence. The theoretical basis rests on a continuous, degenerate Cope rearrangement that proceeds through a low-energy, bishomoaromatic transition state. This framework elegantly explains the molecule's fluxional character and the remarkable observation of chemical equivalency of all its atoms at room temperature.

For researchers in materials science and drug development, the "shapeshifting" nature of the this compound scaffold offers intriguing possibilities.[2][5] The ability of a single molecule to exist as a dynamic library of isomers presents a unique platform for creating adaptive materials, sensors, and dynamic combinatorial libraries that can respond to their environment.[11][12] The robust theoretical and experimental understanding of this compound continues to inspire the design of new dynamic molecular systems with novel functions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. A guide to this compound stereodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degenerate Cope [www2.chemistry.msu.edu]

- 5. Synthesis, Properties and Noncovalent Control of Bullvalenes - Durham e-Theses [etheses.dur.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. d-nb.info [d-nb.info]

- 8. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Analysis of Substituted Bullvalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. News — The McGonigal Group Laboratory [mcgonigalgroup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Structure and Bonding in Bullvalene

Abstract

This compound (C₁₀H₁₀) is a fascinating hydrocarbon renowned for its fluxional character, existing as an equilibrium of over 1.2 million interconverting valence tautomers.[1][2][3] This dynamic behavior, driven by a continuous series of degenerate Cope rearrangements, presents a unique landscape of electronic structure and bonding. This technical guide provides a comprehensive analysis of this compound's molecular architecture, the quantum mechanical principles governing its fluxionality, and the experimental and computational methodologies used to characterize it. Furthermore, it explores the emerging applications of the this compound scaffold in medicinal chemistry and drug development, where its unique stereodynamic properties are being harnessed to create novel three-dimensional bioisosteres.

Introduction: The Archetype of Fluxional Molecules

This compound is a cage-like hydrocarbon with the chemical formula C₁₀H₁₀.[1] Its structure is composed of a cyclopropane ring and three vinylene arms that meet at a single methine group, resulting in a tricyclo[3.3.2.0²⁸]deca-3,6,9-triene framework.[1] What makes this compound exceptional is not its static structure but its dynamic nature. It undergoes rapid, reversible[2][2]-sigmatropic rearrangements, known as Cope rearrangements, which cause the molecule's carbon-carbon bonds to be in a constant state of formation and breakage.[1][2][4] This "shapeshifting" property means that on the nuclear magnetic resonance (NMR) timescale at room temperature, all carbon and hydrogen atoms appear equivalent.[1]

Initially conceived theoretically, this compound was first synthesized in 1963 by Gerhard Schröder through the photolysis of a cyclooctatetraene dimer.[2][5] Its existence confirmed a remarkable prediction of a molecule with no fixed structure, perpetually shifting between 1,209,600 degenerate isomers.[1][2][6] This guide delves into the core electronic principles that enable this unique behavior and the advanced techniques used to study it, providing a foundational understanding for researchers interested in leveraging its properties for novel applications.

The Cope Rearrangement: A Symphony of Shifting Bonds

The fluxionality of this compound is exclusively due to the Cope rearrangement, a thermally allowed pericyclic reaction.[4] In this process, a 1,5-diene system within the this compound framework undergoes a reorganization of six electrons (two from a σ-bond and four from two π-bonds) through a cyclic transition state.

Figure 1: The degenerate Cope rearrangement in this compound.

The transition state of this rearrangement is of significant electronic interest. Quantum mechanical calculations have shown it to possess a bishomoaromatic character, where two non-adjacent π-systems are bridged, leading to a stabilization that significantly lowers the activation energy of the process.[7][8] This low energy barrier is the reason for the rapid interconversion at room temperature.[8] Detailed bonding analyses reveal a "π + σ double fluxional bonding nature," where both π and σ bonds are in a constant state of fluctuation throughout the rearrangement cycle.[9]

Electronic Structure and Bonding Analysis

A complete understanding of this compound requires both valence bond and molecular orbital theories.

-

Valence Bond (VB) Theory: In any "frozen" conformation, this compound exhibits four distinct types of C-C bonds: standard single bonds, double bonds, strained cyclopropyl single bonds, and single bonds that experience strong conjugation with adjacent π-bonds.[10] This diversity of bonding environments contributes to its wide range of potential chemical reactivity.

-

Molecular Orbital (MO) Theory: MO theory provides a more delocalized picture, which is essential for describing the fluxional process.[11][12][13] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the molecular orbitals and their energy levels in both the ground state and the transition state.[7] These studies confirm that the highest occupied molecular orbitals (HOMOs) are the fluxional π-bonds that dominate the molecule's dynamic behavior.[9] The Cope rearrangement is thermally allowed under the Woodward-Hoffmann rules, proceeding through a concerted mechanism.[4]

Quantitative Data

The unique properties of this compound have been quantified through various experimental and computational methods. The following tables summarize key data.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Condition | Observation | Chemical Shift (ppm) |

| ¹H NMR | Room Temperature | All 10 protons are equivalent, showing a single broad peak. | ~5.76[1] |

| Low Temperature | Fluxional behavior slows, revealing 4 distinct signals. | Not specified in results | |

| ¹³C NMR | High Temperature | All 10 carbons are equivalent, showing a single sharp singlet. | Not specified in results |

| Low Temperature | Signals for distinct carbon atoms become visible. | Not specified in results | |

| UV/Visible | Not Specified | π→π* transitions are expected. | λmax 284-352 nm (for imine derivatives)[14] |

| IR | Not Specified | C-H and C=C stretching vibrations are characteristic. | Not specified in results |

Table 2: Structural and Energetic Parameters for the Cope Rearrangement

| Parameter | Method | Value |

| Activation Energy (Ea) | Computational (AM1) | 15.1 ± 0.8 kcal/mol (for a complexed derivative)[15] |

| Activation Enthalpy (ΔH‡) | Computational (DFT) | 4.8–5.2 kcal/mol (for semithis compound)[7] |

| Experimental | ~11 kcal/mol[16] | |

| Energy Barrier | Computational (CBS-QB3/APNO) | ~49 kJ/mol (~11.7 kcal/mol)[8] |

| C-C Bond Lengths (Å) | Computational (PBE0) | GS: ~1.53 (single), ~1.34 (double), ~1.52 (cyclopropyl)[9] |

| TS: Varies significantly during rearrangement[9] |

Experimental and Computational Protocols

Characterizing a molecule as dynamic as this compound requires a combination of sophisticated experimental and theoretical techniques.

Synthesis of this compound

While multiple synthetic routes exist, a common and historically significant method is the photochemical rearrangement of cis-9,10-dihydronaphthalene.[1] Another classical approach involves the photolysis of a cyclooctatetraene dimer, which expels a molecule of benzene to yield this compound.[2][5] More recent methods involve cobalt-catalyzed [6+2] cycloaddition followed by a di-π-methane rearrangement, offering a more practical route to substituted analogues.[17]

X-ray Crystallography

To determine the solid-state structure of this compound, X-ray diffraction is performed on a single crystal.

-

Crystal Growth: Single crystals are typically grown from a solution, for example, in petroleum ether.[10]

-

Data Collection: A high-resolution, four-circle single-crystal diffractometer is used. To mitigate the effects of thermal motion and "freeze" the fluxional process, data is collected at low temperatures using a nitrogen gas stream cooling device.[10]

-

Structure Refinement: The experimental electron density is modeled using a rigid-pseudoatom model. Multipole populations and radial screening constants are fitted to the X-ray data to obtain a detailed picture of the charge distribution.[10]

Variable-Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is the quintessential tool for studying the kinetics of this compound's fluxionality.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H or ¹³C NMR spectra are recorded over a wide range of temperatures.

-

Analysis: At very low temperatures, the Cope rearrangement is slow on the NMR timescale, and distinct peaks for the non-equivalent protons and carbons are observed.[1] As the temperature is increased, these peaks broaden and eventually coalesce into a single, time-averaged signal. The temperature at which coalescence occurs is directly related to the rate of the rearrangement. By analyzing the line shapes at different temperatures, the activation energy (Ea) for the process can be calculated.

Computational Chemistry Workflow

DFT calculations are crucial for understanding the electronic details of the rearrangement mechanism.

Figure 2: A typical DFT workflow for analyzing this compound.

-

Method Selection: Calculations are often performed using DFT with functionals like B3LYP and basis sets such as 6-31+G*.[7]

-

Geometry Optimization: The structures of the ground state (C₃ᵥ symmetry) and the Cope rearrangement transition state (C₂ᵥ symmetry) are optimized to find their lowest energy conformations.[8]

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the ground state is a true energy minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).[9]

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine the activation barrier for the rearrangement.[8]

-

Bonding Analysis: Advanced methods like Natural Bond Orbital (NBO) or Adaptive Natural Density Partitioning (AdNDP) are used to analyze the nature of the fluxional bonds.[9]

Applications in Drug Development and Materials Science

The unique stereodynamic properties of this compound have recently attracted significant interest in medicinal chemistry and materials science.

-

Dynamic Scaffolds for Drug Discovery: Substituted bullvalenes are being explored as three-dimensional, shapeshifting bioisosteres to replace traditional flat aromatic rings in drug candidates.[18][19] Their ability to dynamically present substituents in various spatial orientations allows a single compound to act as a dynamic covalent library, reversibly accessing diverse areas of chemical space.[18][20] This property could lead to drugs with improved binding affinity or the ability to adapt to different biological targets.

-

Functional Materials: The incorporation of this compound's shapeshifting cage structure into polymers can modulate the material's properties.[16] For example, including this compound in a poly(p-phenylene) chain introduces structural kinks that can tune thermal properties and solution-state conformation, offering a new strategy for designing advanced materials.[16]

Conclusion

This compound remains a cornerstone of physical organic chemistry, offering profound insights into the nature of chemical bonding and molecular dynamics. Its electronic structure, characterized by a continuous flux of σ and π electrons through a low-energy Cope rearrangement, challenges the static view of molecular architecture. The synergy between advanced spectroscopic techniques and high-level computational chemistry has been pivotal in elucidating the intricate details of this process. As synthetic methodologies become more robust, the application of this compound's unique dynamic and three-dimensional properties is poised to expand, opening new frontiers in the design of adaptive drugs and responsive materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Synthesis, Properties and Noncovalent Control of Bullvalenes - Durham e-Theses [etheses.dur.ac.uk]

- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular Orbital Theory [chemed.chem.purdue.edu]

- 12. 1.11 Describing Chemical Bonds: Molecular Orbital Theory – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Molecular orbital theory - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Analysis of Substituted Bullvalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A guide to this compound stereodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A guide to this compound stereodynamics - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Dynamic World of Shapeshifting Molecules: A Technical Guide to Bullvalene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Shapeshifting Molecules and the Archetype, Bullvalene

In the realm of organic chemistry, the concept of a molecule existing not as a single, static entity but as a dynamic equilibrium of interconverting structures has profound implications for materials science and drug discovery. These "shapeshifting" or "fluxional" molecules constantly rearrange their atomic skeletons through low-energy pathways, leading to a multitude of constitutional isomers in rapid exchange.[1] This technical guide delves into the core principles of these fascinating molecules, with a focused exploration of this compound, the archetypal shapeshifting hydrocarbon.

This compound, with the chemical formula C₁₀H₁₀, possesses a unique cage-like structure composed of a cyclopropane ring and three vinylene arms converging at a methine group.[2] This arrangement facilitates a series of rapid, reversible[3][3]-sigmatropic shifts known as Cope rearrangements.[2] The consequence of these continuous rearrangements is that, on the NMR timescale at elevated temperatures, all ten carbon and ten hydrogen atoms appear to be equivalent, resulting in a single sharp peak in their respective NMR spectra.[4] This remarkable property, where the molecule seems to lack a permanent, fixed structure, has captivated chemists since its theoretical prediction by William "Bull" Doering and Wolfgang Roth in 1963 and its subsequent synthesis.[4][5]

The dynamic nature of this compound and its derivatives presents unique opportunities in the field of drug development. The ability of a single molecule to present multiple three-dimensional conformations and substituent orientations can be conceptualized as a self-contained dynamic combinatorial library.[6][7] This "shapeshifting" capability could allow for adaptive binding to biological targets, potentially leading to novel therapeutic agents with enhanced efficacy and selectivity.[3][8] This guide will provide an in-depth technical overview of this compound, including its synthesis, the mechanism of its fluxionality, quantitative data on its properties, and a discussion of the burgeoning applications of shapeshifting molecules in medicinal chemistry.

The Mechanism of Fluxionality: The Cope Rearrangement in this compound

The defining characteristic of this compound is its fluxionality, which arises from a continuous series of degenerate Cope rearrangements.[2] The Cope rearrangement is a thermally allowed[3][3]-sigmatropic rearrangement of a 1,5-diene.[9] In the case of this compound, the molecule contains multiple 1,5-diene subunits within its cage-like structure, allowing for a cascade of these rearrangements.

Each Cope rearrangement involves the breaking of a sigma bond and the formation of a new one, with a concomitant reorganization of the pi bonds. This process occurs through a boat-shaped transition state.[10] Due to the molecule's C₃ symmetry, these rearrangements are degenerate, meaning the product of the rearrangement is structurally identical to the starting molecule, although the positions of the individual carbon and hydrogen atoms have been permuted.[4] This perpetual motion leads to the molecule exploring a vast potential energy surface with an astonishing 1,209,600 possible valence tautomers.[2][10]

Below is a diagram illustrating a single Cope rearrangement step in this compound, which is the fundamental process driving its shapeshifting behavior.

Caption: The degenerate Cope rearrangement in this compound.

Quantitative Data

The unique properties of this compound have been the subject of numerous experimental and theoretical studies. The following tables summarize key quantitative data related to its structure and dynamic behavior.

Table 1: Activation Energy of the Cope Rearrangement in this compound

| Method | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) | Reference |

| Experimental (NMR) | ~12.8 | ~53.6 | [6] |

| Experimental (EXSY NMR) | 13.1 - 13.6 | 55 - 57 | [11] |

| Theoretical (CBS-QB3) | ~11.7 | ~49 | [12] |

Table 2: Selected Bond Lengths in this compound (Calculated)

| Bond Type | Bond Length (Å) | Reference |

| C=C (vinyl) | 1.34 | [13] |

| C-C (allyl) | 1.52 | [13] |

| C-C (cyclopropyl) | 1.53 | [13] |

| C-H | 1.09 - 1.10 | [13] |

Table 3: ¹H and ¹³C NMR Chemical Shifts of this compound

| Nucleus | Temperature (°C) | Chemical Shift (ppm) | Multiplicity/Appearance | Reference |

| ¹H | 100 | 5.76 | Sharp singlet | [2][10] |

| ¹H | Room Temperature | ~5.7 | Broad hump | [1][2] |

| ¹H | -25 | 2.1 (cyclopropyl), 5.8 (olefinic) | Multiple signals | [10] |

| ¹³C | >100 | ~87 | Sharp singlet | [14] |

| ¹³C | Room Temperature | - | Broad hump | [1] |

| ¹³C | -60 | 21.9, 31.1, 128.4, 128.8 | Four distinct signals | [13] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed since its discovery. The two seminal syntheses are those by Schröder (1963) and von Eggers Doering and Rosenthal (1966).

1. Schröder Synthesis (1963): Photolysis of Cyclooctatetraene Dimer [1][5]

This first synthesis of this compound is a two-step process.

-

Step 1: Dimerization of Cyclooctatetraene.

-

Methodology: Cyclooctatetraene is heated to 100 °C to induce dimerization.

-

Note: This reaction yields a mixture of dimers. The desired dimer for the subsequent step is isolated.

-

-

Step 2: Photolysis of the Dimer.

-

Methodology: The isolated cyclooctatetraene dimer is dissolved in diethyl ether. The solution is then subjected to ultraviolet (UV) irradiation. This photochemical reaction leads to the formation of this compound and benzene as a byproduct.

-

Purification: The product mixture is typically purified by chromatography to isolate this compound.

-

Overall Yield: The reported overall yield for this two-step synthesis is approximately 6%.[5]

-

2. Von Eggers Doering and Rosenthal Synthesis (1966): Photochemical Rearrangement of cis-9,10-dihydronaphthalene [2]

This synthesis provides an alternative route to this compound.

-

Methodology: The synthesis involves the photochemical rearrangement of cis-9,10-dihydronaphthalene. This starting material is irradiated with UV light to induce a rearrangement that forms the this compound cage structure.

-

Note: The synthesis of the starting material, cis-9,10-dihydronaphthalene, is a multi-step process.

Characterization: Variable-Temperature NMR Spectroscopy

The fluxional nature of this compound is primarily studied using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy.

-

Experimental Setup:

-

A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂CO) is prepared in an NMR tube.[5]

-

The NMR spectrometer is equipped with a variable-temperature probe that allows for precise control of the sample temperature.

-

-

Methodology:

-

High-Temperature Analysis: The probe temperature is raised to approximately 100-120 °C. At this temperature, the Cope rearrangements are extremely rapid on the NMR timescale, leading to the coalescence of all proton and carbon signals into a single sharp peak.[5][10]

-

Room-Temperature Analysis: At ambient temperature, the rate of rearrangement is intermediate, resulting in broad, unresolved humps in both the ¹H and ¹³C NMR spectra.[1]

-

Low-Temperature Analysis: The probe temperature is lowered significantly (e.g., to -25 °C or below). At these low temperatures, the rate of the Cope rearrangement is slowed down sufficiently to "freeze out" the individual valence tautomers on the NMR timescale. This results in a complex spectrum with multiple distinct signals corresponding to the different chemical environments of the protons and carbons in a single, static structure.[10]

-

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for this compound synthesis and characterization.

Applications in Drug Development

The concept of molecular shapeshifting holds significant, albeit still largely exploratory, promise for the field of drug discovery and development. The ability of a molecule to dynamically alter its three-dimensional structure provides a novel paradigm for interacting with complex biological systems.

Signaling Pathways and Drug Interaction

In conventional drug design, a ligand is typically optimized to fit into a specific, relatively rigid binding site on a biological target, such as an enzyme or receptor. The dynamic nature of shapeshifting molecules introduces the possibility of a more adaptive binding process. A fluxional molecule could, in principle, sample a variety of conformations, one or more of which may be complementary to the target's binding site. This could lead to an induced-fit mechanism where the binding event stabilizes a particular valence tautomer of the shapeshifting molecule.

This concept can be visualized as a signaling pathway where the presence of the biological target shifts the equilibrium of the fluxional molecule's isomers, leading to a specific binding event and subsequent biological response.

Caption: Conceptual pathway of a shapeshifting drug's interaction.

Current Research and Future Prospects

Current research into the application of shapeshifting molecules in medicinal chemistry is focused on several key areas:

-

Dynamic Scaffolds: Substituted bullvalenes and other fluxional molecules are being explored as novel scaffolds for presenting pharmacophoric groups in a dynamic fashion.[6][7] This could allow a single compound to interact with multiple related targets or to adapt to mutations in a target's binding site.

-

Molecular Sensing: The sensitivity of the isomeric equilibrium of shapeshifting molecules to their environment has been harnessed for molecular sensing applications.[15] This principle could be extended to the development of diagnostic agents that report on the presence of specific biomolecules.

-

Responsive Materials: While not a direct drug development application, the use of shapeshifting molecules in the creation of responsive materials could have implications for drug delivery systems that release their payload in response to specific biological cues.

The primary challenge in translating the potential of shapeshifting molecules into therapeutic realities lies in the complexity of designing and synthesizing derivatives with the desired dynamic properties and biological activities. Further research is needed to understand how to control the equilibrium of valence tautomers and to predict how this equilibrium will be influenced by the biological milieu. Despite these challenges, the unique properties of shapeshifting molecules like this compound offer a compelling new avenue for the design of next-generation therapeutics.

References

- 1. acs.org [acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. betterworld.mit.edu [betterworld.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Shapeshifting molecules [rsc.org]

- 9. Fluxional molecule - Wikipedia [en.wikipedia.org]

- 10. Degenerate Cope [www2.chemistry.msu.edu]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Shapeshifting molecules: the story so far and the shape of things to come - PMC [pmc.ncbi.nlm.nih.gov]

predicting the existence of bullvalene by Doering and Roth

An In-Depth Technical Guide on the Theoretical Prediction and Experimental Verification of Bullvalene

Abstract

This technical guide details the seminal prediction of the existence of this compound (C₁₀H₁₀), a molecule renowned for its fluxional nature and dynamic valence tautomerism. It outlines the logical framework developed by William von Eggers Doering and Wolfgang Roth in 1963, which was rooted in a deep understanding of the Cope rearrangement. Furthermore, this document provides a comprehensive overview of the subsequent experimental verifications, including detailed protocols for its initial syntheses and the critical spectroscopic analyses that confirmed its unique structural dynamics. All quantitative data are summarized, and key conceptual and experimental workflows are visualized to provide a clear and thorough understanding of this landmark achievement in physical organic chemistry.

The Theoretical Prediction: A Culmination of Cope Rearrangement Studies

In 1963, William von Eggers Doering and Wolfgang Roth postulated the existence of a C₁₀H₁₀ hydrocarbon with a unique cage-like structure: tricyclo[3.3.2.0²⁸]deca-3,6,9-triene.[1] Their prediction was not arbitrary but emerged from extensive studies of thermal rearrangements, particularly the[2][2]-sigmatropic Cope rearrangement.[3] They reasoned that a molecule with the specific topology of this compound, comprising a cyclopropane ring fused with three cycloheptadiene rings, would be perfectly arranged to undergo a series of rapid, degenerate Cope rearrangements.[1]

This continuous rearrangement would render all ten carbon atoms and all ten hydrogen atoms chemically equivalent on the NMR timescale at elevated temperatures. The logical progression from fundamental reaction mechanism studies to the conception of this novel, fluxional molecule is a classic example of theory-driven discovery in chemistry.

Experimental Verification: Synthesis and Characterization

The theoretical prediction was swiftly followed by experimental confirmation, validating Doering and Roth's hypothesis.

First Synthesis: Gerhard Schröder (1963)

Almost immediately after the prediction was published, Gerhard Schröder at Union Carbide serendipitously synthesized this compound.[1] His method involved the thermal dimerization of cyclooctatetraene (COT) followed by photochemical rearrangement of the resulting dimer.

-

Dimerization of Cyclooctatetraene (COT): Cyclooctatetraene is heated to 100°C, inducing a dimerization reaction to form a mixture of dimers, including the precursor for this compound.

-

Photochemical Rearrangement: The dimer mixture is dissolved in diethyl ether (Et₂O). The solution is then irradiated with a high-pressure mercury-vapor lamp.

-

Reaction: During irradiation, the dimer undergoes a photochemical rearrangement, cleaving a C-C bond and extruding a molecule of benzene (C₆H₆).

-

Isolation: this compound is isolated from the reaction mixture. The process is characterized by a low overall yield, reported to be approximately 6%.[1]

Doering and Rosenthal Synthesis (1966)

In 1966, Doering's group, including Joel W. Rosenthal, developed a more rational, albeit still challenging, synthesis.[1]

-

Thermal Decomposition: The so-called "Nenitzescu's hydrocarbon" (tricyclo[4.2.2.0²⁵]deca-3,7,9-triene) is subjected to thermal decomposition at 301°C.

-

Formation of Intermediate: This process yields cis-9,10-dihydronaphthalene as the key intermediate.

-

Photochemical Rearrangement: The intermediate is then irradiated with UV light, inducing a photochemical rearrangement that forms the this compound cage structure.

-

Challenges: This synthesis was hampered by the formation of naphthalene and other byproducts that were difficult to separate from the desired this compound.[1]

Quantitative Data and Spectroscopic Evidence

The ultimate proof of this compound's fluxional character came from variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. The results dramatically confirmed the theoretical predictions.

Temperature-Dependent NMR Spectra

At high temperatures, the Cope rearrangements are extremely fast on the NMR timescale, averaging the environments of all protons and carbons. As the sample is cooled, the rate of rearrangement slows, eventually allowing the distinct proton environments of a single valence tautomer to be resolved.

| Temperature Range | ¹H-NMR Spectrum Observation | Interpretation |

| High Temp. (ca. +120 °C) | A single, sharp peak.[1] | Rapid degenerate Cope rearrangements average all H atoms. |

| Room Temp. (ca. +25 °C) | A single, broad signal.[1] | Intermediate exchange rate on the NMR timescale. |

| Low Temp. (ca. -60 °C) | Spectrum resolves into multiple distinct signals, corresponding to four groups of inequivalent protons (olefinic and aliphatic).[1] | The Cope rearrangement is "frozen" on the NMR timescale. |

Activation Energy of the Cope Rearrangement

The energy barrier for the degenerate Cope rearrangement in this compound has been determined by various methods, providing key quantitative insight into the kinetics of its fluxional process.

| Method | Activation Energy (Eₐ or ΔG‡) (kcal/mol) | Reference |

| Spin-Echo ¹H-NMR | 12.8 ± 0.1 | Allerhand, A.; Gutowsky, H. S. J. Am. Chem. Soc.1965 , 87, 4092.[4] |

| Dynamic ²H-NMR in Liquid Crystal | 13.9 (Eₐ), 13.3 (ΔH‡) | Luz, Z.; et al. J. Am. Chem. Soc.1984 , 106, 7311. |

| Quantum Mechanical Calculation (CBS-QB3) | ~11.7 (Energy Barrier) | Khojandi, M.; Seif, A. New J. Chem.2020 , 44, 6606-6615.[5][6] |

The Degenerate Cope Rearrangement Mechanism

The core of this compound's unique properties is the degenerate Cope rearrangement. In this[2][2]-sigmatropic shift, the molecule rearranges into an identical, yet permuted, version of itself. This process involves the breaking of one C-C single bond and the formation of another, with the simultaneous reorganization of three C=C double bonds. With over 1.2 million possible interconversions, the molecule is in a constant state of structural flux.[3]

Conclusion

The story of this compound is a powerful illustration of the synergy between theoretical chemistry and synthetic organic chemistry. The precise logical deduction by Doering and Roth, based on fundamental principles of reaction mechanisms, led to the conception of a molecule with unprecedented dynamic properties. The rapid and independent experimental confirmation by Schröder and others provided a stunning validation of their theory. This compound remains a cornerstone in the study of fluxional molecules, valence tautomerism, and dynamic covalent chemistry, continuing to inspire research in areas from materials science to the development of dynamic molecular systems.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Allene–alkyne cross-coupling for stereoselective synthesis of substituted 1,4-dienes and cross-conjugated trienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bullvalene, its C₁₀H₁₀ Isomers, and the Landscape of Permutational Isomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullvalene, a hydrocarbon with the chemical formula C₁₀H₁₀, stands as a captivating molecule in the field of organic chemistry due to its remarkable fluxional nature.[1] This technical guide provides a comprehensive overview of this compound, its key isomers, and the concept of permutational isomerism. We delve into the quantitative physicochemical properties, detailed experimental protocols for its synthesis and characterization, and the intricate signaling pathways that govern its dynamic behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering insights into the fascinating world of dynamic molecular structures.

Introduction

The C₁₀H₁₀ hydrocarbon landscape is rich with a diverse array of structural isomers, each possessing unique chemical and physical properties. Among these, this compound (tricyclo[3.3.2.0²﹐⁸]deca-3,6,9-triene) is arguably the most iconic, exhibiting a continuous and rapid degenerate Cope rearrangement.[1] This dynamic process leads to a molecule with no fixed structure at room temperature, where all ten carbon and hydrogen atoms are equivalent on the NMR timescale.[2] This fluxionality gives rise to an astonishing 1,209,600 possible permutational isomers, making it a cornerstone for understanding valence tautomerism.[1] The study of this compound and its isomers provides fundamental insights into molecular dynamics, reaction mechanisms, and the potential for creating novel materials with tunable properties.

Quantitative Data of this compound and Key C₁₀H₁₀ Isomers

A comparative analysis of the quantitative properties of this compound and its isomers is crucial for understanding their relative stabilities and reactivities. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound and Related C₁₀H₁₀ Isomers

| Property | This compound | cis-9,10-Dihydronaphthalene | Annulene |

| Molecular Formula | C₁₀H₁₀ | C₁₀H₁₀ | C₁₀H₁₀ |

| Molar Mass ( g/mol ) | 130.19 | 130.19 | 130.19[3] |

| Melting Point (°C) | 96[1] | N/A | N/A |

| Boiling Point (°C) | Decomposes at ~400[1] | N/A | N/A |

| Appearance | Crystalline solid[4] | N/A | N/A |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Condition | Observed Signals (ppm or cm⁻¹) |

| ¹H NMR | Room Temperature | 5.76 (broad singlet)[1] |

| Low Temperature | Four distinct signals (aliphatic and olefinic protons)[1] | |

| ¹³C NMR | High Temperature | Single sharp singlet[2] |

| Low Temperature | Distinguishable signals for each carbon environment[2] | |

| Activation Energy (Cope Rearrangement) | Gas Phase | ~49 kJ/mol |

Experimental Protocols

Synthesis of this compound

Two classical and pivotal syntheses of this compound are detailed below.

This synthesis, though low in yield, was the first reported preparation of this compound.[5]

Step 1: Dimerization of Cyclooctatetraene

-

Reactants: Cyclooctatetraene.

-

Procedure: Heat cyclooctatetraene at 100 °C. This thermal dimerization yields a mixture of dimers.

-

Product: A dimer of cyclooctatetraene.

Step 2: Photochemical Rearrangement

-

Reactant: The cyclooctatetraene dimer obtained in Step 1.

-

Procedure: The dimer is subjected to photolysis. This photochemical opening of the dimer results in the formation of this compound and benzene as a byproduct.

-

Overall Yield: Approximately 6%.[5]

This method provides a more rational, albeit multi-step, approach to this compound.

Step 1: Synthesis of cis-9,10-Dihydronaphthalene

-

The synthesis of the starting material, cis-9,10-dihydronaphthalene, can be achieved through various multi-step routes, often starting from naphthalene or related precursors and involving reduction and/or cycloaddition reactions.

Step 2: Photochemical Rearrangement to this compound

-

Reactant: cis-9,10-Dihydronaphthalene.

-

Procedure: A solution of cis-9,10-dihydronaphthalene in an appropriate solvent (e.g., pentane) is irradiated with a UV light source. A photosensitizer, such as acetone, can be employed.

-

Mechanism: The photochemical reaction induces a di-π-methane rearrangement, leading to the formation of the this compound cage structure.

-

Purification: The resulting mixture is purified, often by chromatography, to isolate the this compound product.

Characterization by Variable Temperature NMR Spectroscopy

The fluxional nature of this compound is best characterized using variable temperature (VT) NMR spectroscopy.

-

Objective: To observe the coalescence of proton signals as the temperature is raised, and the resolution into distinct signals at low temperatures, thereby confirming the dynamic Cope rearrangement.

-

Instrumentation: An NMR spectrometer equipped with a variable temperature probe.

-

Sample Preparation: A solution of this compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈ or CS₂).

-

Experimental Procedure:

-

Acquire a ¹H NMR spectrum at room temperature. A single, broad peak should be observed.[1]

-

Gradually decrease the temperature of the probe in increments of 10-20 °C. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

-

Observe the broadening of the singlet, followed by its decoalescence into multiple signals at lower temperatures. At very low temperatures, four distinct signals corresponding to the different proton environments in the static structure should be resolved.[1]

-

Gradually increase the temperature from the lowest point, passing through the coalescence temperature, to a temperature above room temperature (e.g., 100 °C).

-

Observe the sharpening of the coalesced signal into a single, sharp peak at high temperatures, indicating that the rate of the Cope rearrangement is fast on the NMR timescale.[6]

-

Signaling Pathways and Logical Relationships

The study of this compound's permutational isomerism can be approached through a systematic workflow that combines theoretical predictions with experimental validation.

Caption: Workflow for the analysis of substituted this compound isomers.

The Cope rearrangement is the fundamental "signaling" event that allows for the interconversion between the vast number of permutational isomers.

References

A Technical Guide to the Fundamental Properties of the Bullvalene Hydrocarbon Cage

Abstract: Bullvalene (C₁₀H₁₀) is a remarkable hydrocarbon cage molecule renowned for its dynamic structural nature.[1][2] It is a prototypical fluxional molecule, a class of compounds that undergo rapid, low-energy rearrangements, resulting in a constant interconversion between a vast number of valence tautomers.[3] This behavior is dominated by a series of degenerate Cope rearrangements, which render all ten carbon and hydrogen atoms equivalent on the NMR timescale at room temperature.[1][4] This technical guide provides an in-depth exploration of the core structural, spectroscopic, and thermodynamic properties of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its fundamental rearrangement process and experimental workflows. The unique "shapeshifting" characteristic of the this compound scaffold presents intriguing possibilities for its application as a dynamic structural unit in materials science and as a novel bioisostere in drug discovery.[5][6]

Core Molecular Properties

Structure and Bonding

This compound is a tricyclic hydrocarbon with the chemical formula C₁₀H₁₀.[1] Its cage-like architecture is formed by the fusion of a single cyclopropane ring with three cyclohepta-1,4-diene rings.[1][7] The molecule can be conceptualized as a cyclopropane platform with three vinylene arms joined at a single methine group.[1] This specific arrangement is the key to its extraordinary dynamic behavior. At any given instant, the molecule exists as a static structure, but it possesses the ideal geometry to undergo rapid intramolecular rearrangements.

Fluxionality: The Degenerate Cope Rearrangement

The most defining characteristic of this compound is its fluxionality, driven by a continuous series of degenerate Cope rearrangements.[8] The Cope rearrangement is a[9][9]-sigmatropic rearrangement involving a 1,5-diene system.[8] In the this compound structure, numerous 1,5-diene moieties are present, allowing for constant, rapid bond-breaking and bond-forming processes.

This perpetual rearrangement leads to a staggering number of possible valence tautomers. For an unsubstituted this compound molecule with ten distinguishable positions and a threefold axis of symmetry, there are 1,209,600 possible interconvertible degenerate isomers (calculated as 10!/3).[1][3][10] The transition state for this rearrangement is believed to be a bishomoaromatic structure.[11]

Caption: The degenerate Cope rearrangement in this compound.

Spectroscopic Signature

The fluxional nature of this compound is most clearly demonstrated by variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.[12]

-

At High Temperatures (e.g., above 100 °C), the Cope rearrangement is so rapid that the NMR spectrometer detects only a time-averaged environment for all protons and carbons. This results in a single, sharp peak in the ¹H NMR spectrum (around 5.76 ppm) and the ¹³C NMR spectrum, indicating that all atoms are chemically equivalent on the NMR timescale.[1][3][4]

-

At Room Temperature , the rate of rearrangement is comparable to the NMR frequency separation, leading to a broad, featureless "hump" in the spectrum.[4]

-

At Low Temperatures (e.g., -60 °C), the rearrangement slows sufficiently for the distinct proton environments of a single valence tautomer to be resolved. This results in a complex spectrum with multiple signals (typically four can be distinguished), confirming the static, non-symmetrical structure of an individual isomer.[1]

Quantitative Data

The fundamental properties of this compound have been quantified through various experimental and computational methods.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₀H₁₀ | [1] |

| Molar Mass | 130.19 g/mol | [1][4] |

| Appearance | Crystalline Solid | [4] |

| Melting Point | 96 °C |[1][4] |

Table 2: Temperature-Dependent ¹H NMR Spectroscopic Data

| Temperature | Chemical Shift (δ) | Appearance | Reference(s) |

|---|---|---|---|

| High Temp. (~100 °C) | ~5.76 ppm (averaged) | Sharp singlet | [1][4] |

| Room Temp. | Broad hump | [1][4] |

| Low Temp. ( -60 °C) | Multiple distinct signals | Complex pattern |[1] |

Table 3: Kinetic and Thermodynamic Data for Cope Rearrangement

| Parameter | Value | Method | Reference(s) |

|---|---|---|---|

| Activation Energy (Ea) | ~11 kcal/mol | Experimental | [13] |

| Activation Energy (Ea) | ~49 kJ/mol (~11.7 kcal/mol) | Computational (CBS-QB3) | [11] |

| Activation Enthalpy (ΔH‡) | 4.8–5.2 kcal/mol (for Semithis compound) | Experimental |[14] |

Table 4: Computed Structural Parameters (PBE0/6-311+G(d))

| State | Bond | Bond Length (Å) | Reference(s) |

|---|---|---|---|

| Ground State (GS) | C-C (cyclopropane) | ~1.52 Å | [15] |

| Ground State (GS) | C=C (vinyl) | ~1.34 Å | [15] |

| Transition State (TS) | C-C (forming/breaking) | ~2.16 Å |[15] |

Key Experimental Protocols

Synthesis of this compound (Schröder, 1963)

The first synthesis of this compound was reported by Gerhard Schröder in 1963. It was achieved via the photolysis of a cyclooctatetraene (COT) dimer.[3][4]

Methodology:

-

Dimerization: Cyclooctatetraene is heated to 100 °C, inducing a dimerization reaction to form a cage-like dimer intermediate.[3]

-